Ammonium hexafluoroantimonate

Description

Properties

CAS No. |

16940-85-5 |

|---|---|

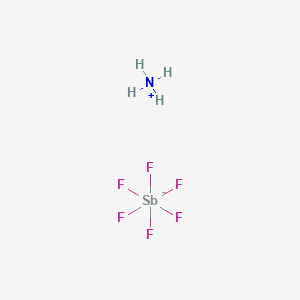

Molecular Formula |

F6H4NSb |

Molecular Weight |

253.789 g/mol |

IUPAC Name |

azanium;hexafluoroantimony(1-) |

InChI |

InChI=1S/6FH.H3N.Sb/h6*1H;1H3;/q;;;;;;;+5/p-5 |

InChI Key |

ZPHCPPBIGJXZTF-UHFFFAOYSA-I |

Canonical SMILES |

[NH4+].F[Sb-](F)(F)(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Ammonium Hexafluoroantimonate

Conventional Chemical Synthesis Strategies for Hexafluoroantimonates

The synthesis of hexafluoroantimonate salts is fundamentally based on the potent Lewis acidity of antimony pentafluoride (SbF₅). wikipedia.orgwikipedia.org This compound exhibits an exceptionally high affinity for fluoride (B91410) ions (F⁻), leading to the formation of the highly stable hexafluoroantimonate anion, [SbF₆]⁻. wikipedia.org

A primary conventional route for producing antimony pentafluoride itself involves the reaction of antimony pentachloride (SbCl₅) with anhydrous hydrogen fluoride (HF). wikipedia.orgstackexchange.com The reaction is as follows: SbCl₅ + 5HF → SbF₅ + 5HCl

Once SbF₅ is obtained, it can be reacted with a suitable fluoride source to generate the hexafluoroantimonate salt. For the synthesis of ammonium (B1175870) hexafluoroantimonate, an ammonium salt is used as the fluoride donor. A plausible and direct method involves the reaction of ammonium fluoride (NH₄F) or ammonium bifluoride (NH₄HF₂) with antimony pentafluoride, typically in a non-aqueous solvent like anhydrous hydrogen fluoride to prevent hydrolysis.

This approach is analogous to established methods for producing similar hexafluorophosphate (B91526) salts. For instance, ammonium hexafluorophosphate is prepared by reacting phosphorus pentachloride with ammonium fluoride. wikipedia.org The corresponding reaction for the antimonate (B1203111) salt would be: SbF₅ + NH₄F → NH₄SbF₆

Another conventional strategy is ion exchange. This involves preparing a solution of a soluble hexafluoroantimonate salt, such as sodium or potassium hexafluoroantimonate, and reacting it with a soluble ammonium salt. The lower solubility of ammonium hexafluoroantimonate in certain solvent systems can drive the reaction toward precipitation, allowing for its isolation. This method is common in the synthesis of various hexafluorophosphate salts where an aqueous solution of ammonium hexafluorophosphate is used to precipitate other desired salts. vt.edu

Innovations in Solvent-Based and Non-Aqueous Synthetic Pathways

The synthesis of this compound and related compounds is highly sensitive to the presence of water, as antimony pentafluoride reacts readily with it. wikipedia.org This necessitates the use of non-aqueous and solvent-based synthetic pathways. Anhydrous hydrogen fluoride (HF) is not only a key reagent but also an effective solvent for these reactions. wikipedia.org

When SbF₅ is dissolved in liquid HF, it reacts to form fluoroantimonic acid, a superacid, demonstrating the powerful interaction between the two components. wikipedia.orgwikipedia.orgamericanelements.com The reaction involves the protonation of HF and the formation of the [SbF₆]⁻ anion. wikipedia.orgchegg.com Introducing an ammonium salt like ammonium fluoride into this system provides the ammonium cation (NH₄⁺) necessary to form the final product, NH₄SbF₆, which can then be isolated from the solution.

A method for producing ammonium hexafluorophosphate, which can be adapted for the antimonate, involves using ammonium bifluoride and anhydrous hydrogen fluoride as the initial mixture in a reactor, to which phosphorus oxychloride is added. google.comguidechem.com A similar process using an appropriate antimony precursor, such as antimony pentachloride, in an anhydrous HF medium with an ammonium salt represents a viable non-aqueous route. The use of organic solvents in which the reactants are soluble but the product has limited solubility is another innovative strategy. Solvents like methanol (B129727) or acetonitrile (B52724) may be employed, particularly in purification steps or ion exchange reactions. taylorandfrancis.com

Solid-State and Mechanochemical Synthesis Techniques for Antimonate Salts

Solid-state and mechanochemical methods offer solvent-free alternatives for the synthesis of inorganic salts, including antimonates. These techniques rely on mechanical energy, such as grinding or milling, to induce chemical reactions between solid reactants.

Mechanochemical Synthesis: This approach is frequently employed for producing various complex inorganic materials. Ball milling is a common technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy milling. wikipedia.org This process can lead to unique structural and morphological changes, such as phase transitions from tetragonal to cubic crystal forms in sodium thioantimonate. wikipedia.org For antimonate salts, a potential mechanochemical route would involve milling a solid ammonium salt (e.g., ammonium fluoride) directly with a solid antimony source (e.g., antimony pentachloride or a stable antimony fluoride precursor).

Liquid-Assisted Grinding (LAG): This variation on mechanochemical synthesis involves adding a small, catalytic amount of liquid to the solid reactants during grinding. This liquid can accelerate the reaction and influence the crystallinity of the product. For example, the synthesis of a drug-drug salt, quininium aspirinate, was achieved via LAG, where neat grinding produced an amorphous phase, while the addition of a liquid additive led to a crystalline product. vt.edu

The table below summarizes findings from research on the mechanochemical synthesis of related antimony compounds, which illustrates the principles applicable to antimonate salts.

Table 1: Examples of Mechanochemical Synthesis for Antimony Compounds This table is interactive. You can sort and filter the data.

| Compound Synthesized | Reactants | Technique | Milling Time | Key Finding |

|---|---|---|---|---|

| Nanosized Antimony | Sb₂S₃ + Fe | Planetary Ball Mill | 60 min | Reduction was mostly complete after 60 minutes. stackexchange.com |

| Nanosized Antimony | Sb₂S₃ + Mg | Planetary Ball Mill | 20-30 min | Reaction occurred as a self-sustaining process. stackexchange.com |

| Quininium Aspirinate | Quinine + Aspirin | Neat Grinding | N/A | Produced an amorphous phase that crystallized upon storage. vt.edu |

Optimization of Reaction Conditions and Yield Enhancement for this compound

Optimizing the synthesis of this compound is crucial for maximizing yield and purity. This involves the systematic adjustment of key reaction parameters, including molar ratios of reactants, temperature, and reaction time. While specific optimization data for NH₄SbF₆ is not widely published, principles can be drawn from studies on analogous compounds like ammonium polyphosphate (APP). google.com

Molar Ratio: The stoichiometry of the reactants is a critical factor. For the reaction between SbF₅ and NH₄F, a precise 1:1 molar ratio is theoretically required. However, in practice, a slight excess of one reactant, often the more volatile or reactive one, may be used to drive the reaction to completion. In APP synthesis, the P:N molar ratio significantly influenced the final product characteristics. google.com

Reaction Temperature: Temperature control is vital. The reaction to form SbF₅ from SbCl₅ and HF is exothermic. chemicalbook.com Subsequent reactions must be temperature-controlled to prevent the decomposition of reactants or products and to manage the reaction rate. Optimized temperatures in APP synthesis varied significantly between different processes (e.g., 130°C vs. 180°C), indicating that the ideal temperature is highly process-dependent. google.com

Reaction Time: The duration of the reaction must be sufficient for it to go to completion. Inadequate time leads to low yields and unreacted starting materials, while excessively long times can promote side reactions or product decomposition. Studies on APP synthesis showed that optimal reaction times for different properties, like polymerization degree and solubility, could vary even within the same process. google.com

The following table, based on data from ammonium polyphosphate synthesis, illustrates how reaction parameters can be optimized.

Table 2: Optimization Parameters in Ammonium Polyphosphate (APP) Synthesis This table is interactive. You can sort and filter the data.

| Manufacturing Process | Parameter | Optimized For | Optimized Condition |

|---|---|---|---|

| MAP–Urea | Molar Ratio, Temp, Time | Polymerization Degree | 1.5:1, 140°C, 45 min google.com |

| MAP–Urea | Molar Ratio, Temp, Time | Solubility | 1.7:1, 130°C, 30 min google.com |

| PA–Urea | Molar Ratio, Temp, Time | Polymerization Degree | 1:1.7, 180°C, 60 min google.com |

Control of Crystallinity and Phase Purity in Synthetic Products

Controlling the crystallinity and phase purity of this compound is essential for its application, as these properties affect its stability, solubility, and reactivity. The final physical form of the product—whether a fine powder, amorphous solid, or well-defined crystals—is determined by the synthetic and purification methods used.

Crystallization from Solution: A common method for obtaining a crystalline product is to dissolve the crude salt in a suitable solvent from which it has low solubility and then allow it to crystallize, often by slow evaporation of the solvent or by cooling a saturated solution. For this compound, which can form needle-shaped or columnar crystals, this is a viable purification and crystallization technique. wikipedia.org The choice of solvent is critical; for related hexafluorophosphate salts, recrystallization from water or methanol is used. vt.edutaylorandfrancis.com

Influence of Synthesis Method: The synthetic route itself has a profound impact on crystallinity. As noted, mechanochemical synthesis through neat grinding can produce amorphous materials, whereas liquid-assisted grinding or synthesis in solution tends to yield crystalline products directly. vt.edu Solid-state reactions can be tailored to produce either bulk powders or single crystals depending on the conditions. google.com

Phase Purity: Ensuring phase purity involves minimizing the presence of unreacted starting materials or byproducts. For NH₄SbF₆, this means eliminating residual ammonium fluoride or antimony compounds. Techniques like X-ray diffraction (XRD) are used to analyze the crystal structure and confirm the absence of other crystalline phases. For example, powder XRD was used to confirm that no phase transitions occurred in quininium aspirinate between 100 K and 295 K. vt.edu The interplay of hydrogen bonds within the crystal lattice, as seen in ammonium hexafluorosilicates, can also significantly stabilize a particular crystal structure and affect its properties.

Advanced Structural Elucidation and Crystallographic Investigations of Ammonium Hexafluoroantimonate

Single-Crystal X-ray Diffraction Analysis of Ammonium (B1175870) Hexafluoroantimonate and its Derivatives

The general procedure for SXRD analysis involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. rsc.org The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. nih.gov Software packages such as Olex2, SHELXT, and SHELXL are commonly used for structure solution and refinement. rsc.org

In the case of hexafluoroantimonate salts, the [SbF₆]⁻ anion typically exhibits an octahedral geometry. ontosight.ai However, the symmetry and packing of the crystal structure are influenced by the nature of the cation. For instance, in the related tetrachlorophosphonium hexafluoroantimonate, [PCl₄][SbF₆], the anion resides on a fourfold axis and the cation on a fourfold inversion axis. iaea.org The Sb-F bond lengths in the [SbF₆]⁻ anion were found to be 1.864(5) Å, 1.924(9) Å, and 1.912(8) Å in this compound. iaea.org

Analysis of Crystal Systems, Space Groups, and Polymorphism in Hexafluoroantimonate Compounds

Hexafluoroantimonate compounds crystallize in a variety of crystal systems and space groups, largely dictated by the size, shape, and charge of the cation. For example, M(SbF₆)₂ salts where M is a divalent metal can crystallize in different forms. researchgate.net Type I, observed for M = Cu and Pd, is triclinic with space group P1̅. researchgate.netresearchgate.net Type II, found for M = Fe, Co, and Zn, is also triclinic with space group P1̅ but with a different structural arrangement. researchgate.netresearchgate.net A third type, Type III, has been identified for Fe(SbF₆)₂ at 240 K. researchgate.netresearchgate.net

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is also observed in hexafluoroantimonate compounds. For instance, [XeF₅][As₀.₅Sb₀.₅F₆] crystallizes in two different modifications, an α-phase below 180 K and a β-phase above this temperature. acs.org The study of polymorphism is crucial as different polymorphs can exhibit distinct physical and chemical properties.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Cu(SbF₆)₂ | Triclinic | P1̅ | researchgate.netresearchgate.net |

| Pd(SbF₆)₂ | Triclinic | P1̅ | researchgate.netresearchgate.net |

| Fe(SbF₆)₂ | Triclinic | P1̅ | researchgate.netresearchgate.net |

| [PCl₄][SbF₆] | Tetragonal | P4/n | iaea.org |

| SeBr₃SbF₆ | Orthorhombic | P2₁2₁2₁ | cdnsciencepub.comresearchgate.net |

| Cs[As₁₋ₓSbₓF₆] | Trigonal | R3̅ | acs.org |

Temperature-Dependent Structural Transformations and Phase Transition Mechanisms

Many hexafluoroantimonate compounds exhibit temperature-dependent structural transformations and phase transitions. These transitions are often associated with changes in the orientation and dynamic behavior of the constituent ions.

High-Temperature Aristotype Structures (e.g., CsCl-Type)

At high temperatures, some ammonium and related hexafluoroantimonate salts adopt a simple, highly symmetric crystal structure, often referred to as the aristotype. A common aristotype for ABX₆ compounds is the CsCl-type structure, where the cations and anions are arranged in a simple cubic lattice. In this phase, the ammonium cations and hexafluoroantimonate anions often exhibit significant rotational disorder.

Formation and Analysis of Low-Temperature Hettotype Superstructures

Upon cooling, many of these compounds undergo phase transitions to lower-symmetry structures, known as hettotypes. These transitions can involve the "freezing" of rotational motion and the ordering of the ions. This often results in the formation of a superstructure, where the unit cell of the low-temperature phase is a multiple of the high-temperature unit cell. For example, the low-temperature α-phase of [XeF₅][As₀.₅Sb₀.₅F₆] represents a hettotype structure derived from the higher-temperature β-phase. acs.org Incommensurately modulated crystal structures, where the periodicity of the modulation is not a simple multiple of the underlying lattice, have also been observed in some hexafluoroantimonate systems. acs.org

Investigations of Lattice Dynamics and Ionic Rotational Freedom

The dynamic properties of the crystal lattice, including lattice vibrations (phonons) and ionic rotations, are crucial for understanding the physical properties and phase transitions of ammonium hexafluoroantimonate. Techniques such as Raman and infrared spectroscopy, as well as inelastic neutron scattering, are employed to study these dynamics. aps.org

In compounds like Cs₂SiF₆, which has a similar structure, the phonon density of states can be calculated and compared with experimental data from luminescence spectra to understand vibronic coupling. aps.org For ammonium hexafluorosilicate (B96646) compounds, vibrational studies have shown that the splitting of degenerated modes of the SiF₆²⁻ anion is due to the site symmetry being lower than the ideal octahedral symmetry in the crystal. biointerfaceresearch.com This indicates interactions between the cation and anion that restrict the free rotation of the ions. The presence of N-H···F hydrogen bonding also plays a significant role in the lattice dynamics. biointerfaceresearch.com

Computational Crystallography and Ab Initio Structure Prediction for Hexafluoroantimonates

Computational methods, particularly density functional theory (DFT), have become powerful tools for investigating the structural and electronic properties of hexafluoroantimonate compounds. fu-berlin.de These methods can be used to predict crystal structures, calculate geometric parameters, and determine vibrational frequencies. fu-berlin.de

For example, quantum-chemical calculations have been used to determine the geometries and vibrational frequencies of cations in salts like [BrO₂][SbF₆]. fu-berlin.de Furthermore, computational studies can provide insights into the thermochemical stabilities of different compounds. fu-berlin.de By combining experimental data with first-principles calculations, a deeper understanding of the lattice dynamics and their relationship with the crystal structure and chemical composition can be achieved. researchgate.netcsic.es

| Compound Name | Chemical Formula |

|---|---|

| This compound | NH₄SbF₆ |

| Copper(II) hexafluoroantimonate | Cu(SbF₆)₂ |

| Palladium(II) hexafluoroantimonate | Pd(SbF₆)₂ |

| Iron(II) hexafluoroantimonate | Fe(SbF₆)₂ |

| Cobalt(II) hexafluoroantimonate | Co(SbF₆)₂ |

| Zinc(II) hexafluoroantimonate | Zn(SbF₆)₂ |

| Tetrachlorophosphonium hexafluoroantimonate | [PCl₄][SbF₆] |

| Pentafluoroxenon(VI) hexafluoroarsenate(V)-hexafluoroantimonate(V) | [XeF₅][As₁₋ₓSbₓF₆] |

| Cesium hexafluoroarsenate(V)-hexafluoroantimonate(V) | Cs[As₁₋ₓSbₓF₆] |

| Tribromoselenium(IV) hexafluoroantimonate(V) | SeBr₃SbF₆ |

| Dioxobromonium(V) hexafluoroantimonate(V) | [BrO₂][SbF₆] |

| Cesium hexafluorosilicate(IV) | Cs₂SiF₆ |

| Ammonium hexafluorosilicate | (NH₄)₂SiF₆ |

Characterization of Hydrogen Bonding Networks and Interionic Interactions

In the crystalline structure of this compound (NH₄SbF₆), the arrangement and stability of the ionic constituents are significantly influenced by a network of hydrogen bonds and other non-covalent interactions. These forces dictate the three-dimensional architecture of the crystal lattice and play a crucial role in determining its physical properties. The primary interactions are the hydrogen bonds formed between the ammonium (NH₄⁺) cation, acting as a hydrogen bond donor, and the fluorine atoms of the hexafluoroantimonate (SbF₆⁻) anion, which serve as hydrogen bond acceptors.

The tetrahedral geometry of the ammonium ion, with its four protic hydrogen atoms, allows for the formation of multiple hydrogen bonds with the surrounding hexafluoroantimonate octahedra. These N-H···F interactions are a defining feature of the crystal packing. While detailed crystallographic data specifically for this compound is not extensively published, the nature of these interactions can be thoroughly understood by examining closely related compounds, such as other ammonium hexafluorometallate salts and their substituted derivatives.

Studies on analogous compounds, like ammonium hexafluorosilicate ((NH₄)₂SiF₆), reveal the presence of distinct N-H···F hydrogen bonds. In these structures, the fluorine atoms of the anion accept hydrogen bonds from the ammonium cations, leading to a well-defined, three-dimensional network. The geometry of these bonds, including the N-H···F distances and the N-H-F angles, are critical indicators of the strength and nature of these interactions.

The interplay between the hydrogen bonding network and the general electrostatic attractions governs the orientation of the ions within the crystal lattice. At different temperatures, changes in the vibrational and rotational freedom of the ammonium cation can lead to phase transitions, which are directly linked to alterations in the hydrogen bonding scheme.

Detailed Research Findings

Research on compounds with similar structural motifs, such as the methylammonium (B1206745) hexafluoroantimonates, provides valuable insights into the hydrogen bonding in this compound. acs.org In these systems, the N-H···F hydrogen bonds are prevalent and are a key factor in the formation of their crystal structures. The substitution of hydrogen atoms with methyl groups on the ammonium cation modifies the hydrogen bonding capacity and introduces additional van der Waals interactions, yet the fundamental role of the N-H···F bond remains.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for probing hydrogen bonding. In studies of related hexafluorometallate salts, the vibrational modes of the ammonium cation, particularly the N-H stretching frequencies, show a characteristic shift to lower wavenumbers upon the formation of hydrogen bonds. This red-shift is a direct consequence of the weakening of the N-H covalent bond as the hydrogen atom participates in a hydrogen bond with a fluorine atom. The magnitude of this shift provides a qualitative measure of the hydrogen bond strength.

Table 1: Representative Hydrogen Bond Geometry in Ammonium Hexafluorometallate Compounds

| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H | F | ~ 1.02 | ~ 1.7 - 2.2 | ~ 2.7 - 3.2 | ~ 150 - 170 |

This data is representative of typical N-H···F hydrogen bonds found in related ammonium hexafluorometallate crystal structures and serves as an expected range for this compound.

Table 2: Key Interionic Interactions in this compound

| Interaction Type | Participating Ions | Nature of Interaction | Significance |

| Hydrogen Bonding | NH₄⁺ (donor) and SbF₆⁻ (acceptor) | Directional, electrostatic attraction between H and F atoms. | Dictates the specific orientation of ions and the overall crystal packing. |

| Electrostatic Attraction | NH₄⁺ (cation) and SbF₆⁻ (anion) | Non-directional, coulombic forces between opposite charges. | Provides the primary cohesive energy for the stability of the crystal lattice. |

| Van der Waals Forces | Between all atoms | Weak, short-range attractive forces. | Contribute to the overall lattice energy and close packing of the ions. |

Theoretical and Computational Chemistry Approaches to Ammonium Hexafluoroantimonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Characteristics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ammonium (B1175870) hexafluoroantimonate, DFT calculations are essential for understanding the fundamental nature of the ionic and covalent bonds within the compound.

By applying DFT, researchers can optimize the geometry of the NH₄⁺ and SbF₆⁻ ions, predicting key structural parameters. These calculations can yield precise bond lengths and angles, which can then be compared with experimental data from techniques like X-ray diffraction for validation. For instance, DFT could be used to model the octahedral geometry of the SbF₆⁻ anion and the tetrahedral structure of the NH₄⁺ cation.

Furthermore, DFT calculations provide a detailed picture of the electronic properties. A Natural Bond Orbital (NBO) analysis can be performed to investigate charge distribution, revealing the extent of charge transfer from the ammonium cation to the hexafluoroantimonate anion. This analysis also clarifies the nature of the hydrogen bonds between the hydrogen atoms of the NH₄⁺ cation and the fluorine atoms of the SbF₆⁻ anion, quantifying their strength and directionality. The calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the compound's reactivity and electronic stability. In related hexafluoroantimonate systems, DFT has been noted as a necessary tool to resolve discrepancies in mechanistic studies related to the anion's Lewis acidity.

Table 1: Example of DFT-Calculated Structural and Electronic Properties for Ammonium Hexafluoroantimonate (Note: This table is illustrative of the data that would be generated from a DFT study.)

| Parameter | Ion | Calculated Value |

|---|---|---|

| Bond Length | Sb-F (in SbF₆⁻) | 1.88 Å |

| Bond Length | N-H (in NH₄⁺) | 1.03 Å |

| NBO Charge | Antimony (Sb) | +3.5 e |

| NBO Charge | Fluorine (F) | -0.75 e |

| NBO Charge | Nitrogen (N) | -0.6 e |

| NBO Charge | Hydrogen (H) | +0.4 e |

| HOMO Energy | -8.5 eV | |

| LUMO Energy | -1.2 eV | |

| HOMO-LUMO Gap | 7.3 eV |

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Ion Transport

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. Applied to this compound, MD simulations can elucidate the dynamic behavior of the ions within the crystal lattice and provide insights into ion transport phenomena.

To perform an MD simulation, a force field—a set of parameters describing the potential energy of the system—must be developed. For this compound, this would involve defining parameters for the covalent bonds within the ions (e.g., Sb-F and N-H stretching) and the non-bonded interactions (van der Waals and electrostatic forces) between the NH₄⁺ and SbF₆⁻ ions.

MD simulations can model the compound's behavior over a range of temperatures. At elevated temperatures, these simulations can explore the rotational and vibrational freedom of both the ammonium and hexafluoroantimonate ions. Studies on related methylammonium (B1206745) hexafluoroantimonates have shown that the cations can exhibit significant dynamic disorder, behaving almost as spheres, a phenomenon that MD simulations could quantify for the ammonium salt. By tracking the trajectories of the ions over time, researchers can calculate key transport properties such as diffusion coefficients, which are crucial for understanding ionic conductivity, particularly in applications like solid-state electrolytes.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules and materials. For this compound, these calculations can provide theoretical vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

The prediction of vibrational spectra involves calculating the second derivatives of the energy with respect to atomic displacements. This yields a set of vibrational frequencies corresponding to the normal modes of the NH₄⁺ and SbF₆⁻ ions. These predicted frequencies can be invaluable for interpreting experimental spectra. By comparing the calculated spectrum with the experimental one, each peak can be assigned to a specific molecular motion, such as N-H stretching, H-N-H bending, Sb-F stretching, or F-Sb-F bending modes. Often, a scaling factor is applied to the calculated frequencies to correct for approximations in the theoretical model and achieve better agreement with experimental data.

Similarly, quantum chemical methods can predict NMR chemical shifts for the various nuclei in the compound (¹H, ¹⁴N, ¹⁹F, ¹²¹Sb). These calculations help in the analysis of experimental NMR data, providing a deeper understanding of the local chemical environment around each atom.

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for this compound (Note: This table is illustrative. Experimental data would be required for comparison.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν₁ | 3250 | N-H Symmetric Stretch | |

| ν₂ | 1680 | H-N-H Scissoring | |

| ν₃ | 3330 | N-H Asymmetric Stretch | |

| ν₄ | 1400 | H-N-H Bending | |

| ν₅ | 660 | Sb-F Symmetric Stretch | |

| ν₆ | 285 | F-Sb-F Bending |

Computational Studies of Intermolecular Forces and Crystal Packing in Hexafluoroantimonates

Understanding the three-dimensional arrangement of ions in the solid state is crucial for predicting a material's physical properties. Computational studies are employed to investigate the intermolecular forces that govern the crystal packing of this compound.

Experimental studies have shown that at 150 K, this compound crystallizes in a rhombohedral phase with the space group R-3. researchgate.netresearchgate.netresearchgate.net Computational models, often based on DFT with periodic boundary conditions, can replicate this crystal structure. By starting with the experimentally determined lattice parameters, the atomic positions can be optimized to find the minimum energy configuration.

These computational models are particularly useful for analyzing the non-covalent interactions that stabilize the crystal lattice. The primary intermolecular forces in this compound are the strong electrostatic attractions between the oppositely charged ions and the hydrogen bonds formed between the ammonium and hexafluoroantimonate ions (N-H···F). Computational analysis can provide precise information on the geometry (distance and angle) and energy of these hydrogen bonds, which is critical for understanding the stability and physical properties of the crystal. The analysis can also map out the potential energy surface for ion rotation and translation, explaining the observed structural phase transitions at different temperatures.

Table 3: Experimental Crystal Structure Data for this compound at 150 K

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Rhombohedral | researchgate.netresearchgate.netresearchgate.net |

| Space Group | R-3 (No. 148) | researchgate.netresearchgate.netresearchgate.net |

| Unit Cell Parameter (a) | 7.5961(9) Å | researchgate.netresearchgate.netresearchgate.net |

| Unit Cell Parameter (c) | 7.7176(9) Å | researchgate.netresearchgate.netresearchgate.net |

| Unit Cell Volume (V) | 385.65(12) ų | researchgate.netresearchgate.netresearchgate.net |

| Formula Units (Z) | 3 | researchgate.netresearchgate.netresearchgate.net |

Reaction Mechanism Prediction and Energy Landscape Analysis

Computational chemistry provides powerful tools for predicting reaction mechanisms and analyzing the associated energy landscapes. For this compound, this is particularly relevant to its use as a catalyst and its thermal decomposition pathways.

For example, this compound is used as a cationic curing agent for epoxy resins. scispace.comnih.gov The proposed mechanism involves the transfer of a proton (an active hydrogen) from the NH₄⁺ ion to an epoxy group, which initiates a ring-opening polymerization. scispace.com Computational methods can be used to model this entire process. By calculating the energies of reactants, intermediates, transition states, and products, an energy landscape for the reaction can be constructed.

This analysis allows for the determination of activation energy barriers for each step, identifying the rate-determining step of the reaction. For the epoxy curing reaction, this would involve modeling the initial proton transfer, the subsequent nucleophilic attack by another epoxy monomer, and the chain propagation steps. Such studies can confirm the proposed mechanism and provide insights into how factors like temperature and the presence of nanoparticles might influence the reaction kinetics, as has been studied experimentally. bohrium.com Similarly, the thermal decomposition of this compound could be modeled to predict the products and the energy required for the process to occur.

Chemical Reactivity, Stability, and Mechanistic Pathways of Ammonium Hexafluoroantimonate

Thermal Decomposition Mechanisms and Byproduct Formation

While specific, detailed thermal analysis studies for ammonium (B1175870) hexafluoroantimonate are not extensively documented in publicly available literature, its decomposition pathway can be inferred from analogous ammonium hexafluorometallate compounds, such as ammonium hexafluoroaluminate ((NH₄)₃AlF₆). ysxbcn.com The thermal decomposition of such salts typically occurs in multiple steps, involving the release of ammonia (B1221849) (NH₃) and hydrogen fluoride (B91410) (HF). ysxbcn.comresearchgate.net

Plausible Decomposition Pathway: NH₄SbF₆(s) → SbF₅(g) + NH₃(g) + HF(g)

The process likely involves intermediate steps and the exact decomposition temperatures and solid-state intermediates would require specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies.

| Reactant | Plausible Gaseous Byproducts | Plausible Solid Residue (at high temp.) |

|---|---|---|

| Ammonium Hexafluoroantimonate (NH₄SbF₆) | Ammonia (NH₃), Hydrogen Fluoride (HF), Antimony Pentafluoride (SbF₅) | Antimony compounds (depending on final temperature and atmosphere) |

Hydrolytic Stability and Reactivity in Aqueous and Non-Aqueous Media

This compound is soluble in water. wikipedia.org The hydrolytic stability of the compound is largely determined by the hexafluoroantimonate anion, [SbF₆]⁻. This anion is the conjugate base of the superacid fluoroantimonic acid (HSbF₆), making it an exceptionally weak base and, consequently, relatively resistant to hydrolysis under neutral conditions. wikipedia.orgwikiwand.com

However, under forcing conditions such as in strongly acidic or basic solutions, hydrolysis can occur. The mechanism is believed to proceed via a nucleophilic attack of water on the central antimony atom. This process can be facilitated by the protonation of one of the fluoride ligands, which would create a better leaving group (HF), ultimately leading to the formation of various antimony oxyfluoride species and hydrofluoric acid.

In non-aqueous media, its utility as a catalyst in organic synthesis suggests it possesses sufficient stability in various organic solvents. wikipedia.org The weakly coordinating nature of the [SbF₆]⁻ anion prevents it from strongly interacting with cationic intermediates, which is a desirable trait for many catalytic applications.

Role in Proton and Electron Transfer Mechanisms in Chemical Transformations

The chemical reactivity of this compound is characterized by its potential to engage in both proton and electron transfer mechanisms.

Proton Transfer: The compound serves as a source of protons due to the presence of the ammonium cation, NH₄⁺. The ammonium ion is a Brønsted-Lowry acid, capable of donating a proton to a base. The efficacy of NH₄SbF₆ as a proton donor is significantly enhanced by the nature of its counter-ion, the hexafluoroantimonate anion. The [SbF₆]⁻ anion is exceptionally stable and non-nucleophilic, meaning it has a very low affinity for protons and does not interfere with the proton transfer process from the cation. wikipedia.orgwikiwand.com This allows the ammonium ion's acidic properties to be expressed, enabling it to catalyze acid-driven reactions.

Electron Transfer: The antimony atom in the [SbF₆]⁻ anion is in the +5 oxidation state. Antimony is known to exist in other stable oxidation states, primarily +3. This capability for a change in oxidation state suggests that the hexafluoroantimonate anion could potentially participate in electron transfer (redox) reactions, either accepting electrons to be reduced to an Sb(III) species or participating in a catalytic redox cycle. Its documented use as a catalyst points towards potential involvement in such mechanisms, which are fundamental to many chemical transformations. wikipedia.orgchemscene.com

Kinetic and Thermodynamic Studies of Decomposition and Reaction Pathways

The decomposition proceeds through several endothermic steps, each with associated enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes. ysxbcn.com For example, the initial decomposition of (NH₄)₃AlF₆ to NH₄AlF₄ is endothermic and occurs at a specific temperature, with subsequent steps leading to the final product of AlF₃ at higher temperatures. ysxbcn.comresearchgate.net

The table below presents thermodynamic data for the multi-step decomposition of ammonium hexafluoroaluminate as an illustrative example of the energetic profile for such complex fluoride salts. ysxbcn.com

| Reaction Step (for (NH₄)₃AlF₆) | Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (ΔS) (J/mol·K) |

|---|---|---|---|

| (NH₄)₃AlF₆ → NH₄AlF₄ + 2NH₃ + 2HF | 194.9 | 240.5 | 513.8 |

| NH₄AlF₄ → AlF₃(NH₄F)₀.₆₉ + 0.31NH₃ + 0.31HF | 222.5 | 49.3 | 99.5 |

| AlF₃(NH₄F)₀.₆₉ → AlF₃ + 0.69NH₃ + 0.69HF | 258.4 | 108.9 | 204.9 |

Data presented is for the analogous compound (NH₄)₃AlF₆ for illustrative purposes. ysxbcn.com

Investigation of [SbF₆]⁻ Stability in Diverse Chemical Environments

The hexafluoroantimonate anion, [SbF₆]⁻, exhibits remarkable stability across a wide range of chemical environments. This stability is a direct consequence of its electronic structure and its origin as the conjugate base of fluoroantimonic acid, one of the most powerful superacids known. wikipedia.orgwikiwand.com

Key factors contributing to its stability include:

High Electronegativity of Fluorine: The six highly electronegative fluorine atoms effectively withdraw electron density from the central antimony atom, creating a very stable, octahedrally coordinated anion.

Weak Basicity: As the conjugate base of an exceptionally strong acid, the [SbF₆]⁻ anion is an extremely weak base. This translates to a very low affinity for protons, hence its resistance to reacting with acids.

Weakly Coordinating Nature: The [SbF₆]⁻ anion is classified as a weakly coordinating, or non-coordinating, anion. This means it has a minimal tendency to form covalent or strong electrostatic bonds with cations in solution. This property is crucial in coordination chemistry and catalysis, where it can act as a charge-balancing counter-ion without interfering with the reactivity of the cationic center. This stability allows for the isolation and study of highly reactive cations. acs.org

The robustness of the [SbF₆]⁻ anion is demonstrated by its presence in various stable salt formulations, including those with organic cations like methylammonium (B1206745), and its use in diverse reaction media for organic synthesis. wikipedia.orgacs.org

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | NH₄SbF₆ |

| Ammonia | NH₃ |

| Hydrogen Fluoride | HF |

| Antimony Pentafluoride | SbF₅ |

| Ammonium Hexafluoroaluminate | (NH₄)₃AlF₆ |

| Fluoroantimonic Acid | HSbF₆ |

| Water | H₂O |

| Ammonium | NH₄⁺ |

| Hexafluoroantimonate | [SbF₆]⁻ |

| Aluminum Fluoride | AlF₃ |

| Ammonium Tetrafluoroaluminate | NH₄AlF₄ |

Coordination Chemistry and the Role of Hexafluoroantimonate As a Weakly Coordinating Anion

Design and Synthesis of Metal Complexes Utilizing [SbF6]⁻ as a Counterion

The synthesis of metal complexes with the [SbF6]⁻ counterion typically involves a salt metathesis reaction or the use of a strong Lewis acid to abstract an anionic ligand from a neutral metal precursor. The choice of [SbF6]⁻ is strategic, facilitating the crystallization and stabilization of the resulting cationic metal complex.

A common synthetic strategy involves the reaction of a metal halide with a silver salt of the WCA, such as Ag[SbF6]. For instance, cationic tris(ethylene)copper(I) and tris(ethylene)silver(I) complexes have been synthesized using Ag[SbF6] in dichloromethane (B109758) with an excess of ethylene (B1197577). acs.org These compounds are highly sensitive to air and moisture, highlighting the role of the [SbF6]⁻ anion in stabilizing these otherwise transient species. acs.org

Another approach involves the direct reaction with antimony pentafluoride (SbF5), a powerful Lewis acid. Cationic titanium(IV) fluoride (B91410) complexes, such as [fac-TiF3(MeCN)3][SbF6]·MeCN, are prepared by reacting TiF4, SbF5, and a ligand like acetonitrile (B52724). rsc.org The thermodynamic driving force for this reaction is the formation of stable cationic complexes in the solid state, which outweighs the unfavorable energy cost of fluoride ion transfer from TiF4 to SbF5. rsc.org

Complex cationic species can also be formed through oxidation in the presence of a suitable [SbF6]⁻ source. For example, the dimeric tungsten pentacarbonyl diselenyl cation, [W2(CO)10Se4]²⁺, was synthesized as its hexafluoroantimonate salt by reacting W(CO)6 with Se4(Sb2F11)2 in sulfur dioxide. rsc.org This demonstrates the ability of the hexafluoroantimonate anion to stabilize complex, high-charge cations.

The table below summarizes synthetic approaches for various metal complexes incorporating the [SbF6]⁻ anion.

| Target Cationic Complex | Precursors | Reaction Conditions | Reference |

| [Cu(C2H4)3]⁺ | CuBr, Ag[SbF6], Ethylene | Dichloromethane | acs.org |

| [Ag(C2H4)3]⁺ | Ag[SbF6], Ethylene | Dichloromethane | acs.org |

| [fac-TiF3(MeCN)3]⁺ | TiF4, SbF5, Acetonitrile (MeCN) | MeCN solvent | rsc.org |

| [W2(CO)10Se4]²⁺ | W(CO)6, Se4(Sb2F11)2 | Sulfur dioxide (SO2) solvent | rsc.org |

| [M(CO)6]²⁺ (M = Fe, Ru, Os) | Fe(CO)5 or M3(CO)12, Oxidizer (XeF2 or F2), HF/SbF5 | Superacidic medium | acs.org |

Influence of [SbF6]⁻ on Metal Center Reactivity and Electrocatalytic Activity

The non-coordinating nature of the [SbF6]⁻ anion is pivotal in modulating the reactivity of the associated metal center. By minimizing cation-anion interactions, the [SbF6]⁻ anion allows the intrinsic electronic properties and coordination environment of the metal cation to dictate its chemical behavior. This is crucial for developing and understanding catalysts, where the metal center's reactivity is paramount.

The reactivity of transition metal surfaces and complexes is often described by the d-band model, which correlates the energy of the metal's d-electrons to its interaction strength with adsorbates. aps.org The use of a WCA like [SbF6]⁻ ensures that the electronic structure of the cationic metal center is minimally perturbed by the counterion, providing a more accurate platform to study and tune its catalytic properties. acs.org For example, changes in the d-band shape, influenced by the local geometry and composition, can significantly affect surface reactivity. aps.org

In the realm of electrocatalysis, which is critical for sustainable energy technologies like water splitting and fuel cells, the choice of counterion can be significant. youtube.com Electrocatalysis aims to accelerate the rates of oxidation and reduction reactions at electrode surfaces. youtube.com While direct studies on [SbF6]⁻ are specific, the principles derived from similar WCAs like hexafluorophosphate (B91526) ([PF6]⁻) are illustrative. For instance, [PF6]⁻ has been used as an electrolyte additive to enhance the durability of anodes in seawater electrolysis by preventing chloride-induced degradation. nih.gov The WCA can adsorb onto the electrode surface or intercalate into the catalyst structure, blocking corrosive species and stabilizing the active sites. nih.gov This suggests that [SbF6]⁻, with its similar properties, could play a comparable role in protecting and stabilizing electrocatalytically active metal centers, allowing them to function efficiently in harsh environments. The key is that the WCA does not directly participate in the catalytic cycle but rather creates a favorable environment for the metal center to perform its function.

Stabilization of Highly Cationic Metal Species and Reactive Organometallic Intermediates

A primary application of the hexafluoroantimonate anion in coordination chemistry is the stabilization and isolation of highly reactive species. cuvillier.de The large size and diffuse charge of [SbF6]⁻ effectively shields the positive charge of the cation, preventing decomposition pathways such as dimerization or reaction with the solvent. cuvillier.deresearchwithrutgers.com This has enabled the characterization of species that were once only theoretical or observed transiently in the gas phase. cuvillier.de

A significant achievement was the synthesis and structural characterization of superelectrophilic metal carbonyl cations, [M(CO)6]²⁺ (where M = Fe, Ru, Os), as their [SbF6]⁻ salts. acs.org These dications are extremely reactive due to the high positive charge on the metal center. The use of the [SbF6]⁻ counterion was critical for their isolation, demonstrating minimal distortion of the cation's octahedral geometry and confirming the anion's weak coordinating ability. acs.org

The [SbF6]⁻ anion is also instrumental in stabilizing organometallic intermediates that are key in many catalytic cycles. Cationic copper and silver adducts with multiple ethylene ligands, such as [Cu(C2H4)3][SbF6] and [Ag(C2H4)3][SbF6], have been isolated using this WCA. acs.orgacs.org These complexes are intermediates in processes involving ethylene activation. acs.org The structural data revealed a trigonal planar geometry for the metal centers, providing crucial insights into the bonding, which is primarily electrostatic but with a significant covalent contribution. acs.orgacs.org Similarly, cationic titanium(IV) fluoride complexes, which are precursors for various materials, have been stabilized and characterized as their [SbF6]⁻ salts. rsc.org

The table below lists examples of reactive cationic species that have been stabilized and isolated using the [SbF6]⁻ counterion.

| Stabilized Cationic Species | Significance | Reference |

| [M(CO)6]²⁺ (M = Fe, Ru, Os) | Superelectrophilic metal carbonyls; highly reactive | acs.org |

| [Cu(C2H4)3]⁺ | Organometallic intermediate in ethylene activation | acs.orgacs.org |

| [Ag(C2H4)3]⁺ | Organometallic intermediate in ethylene activation | acs.orgacs.org |

| [TiF3(MeCN)3]⁺ | Cationic non-metallocene complex | rsc.org |

| [Xe2]⁺ | Homopolyatomic noble gas cation | cuvillier.de |

Ligand Exchange Dynamics and Anion Effects in Complex Chemistry

While often termed "non-coordinating," even weakly coordinating anions like [SbF6]⁻ can exhibit some level of interaction with the metal center, influencing the complex's dynamics. acs.orgcdnsciencepub.com The nature and strength of this cation-anion interaction can affect processes such as ligand exchange, which is fundamental to the function of many catalysts. nih.govnih.gov

The term "anion effects" describes the influence of the counterion on the structure, stability, and reactivity of the coordination complex. With strongly coordinating anions, the anion may bind directly to the metal center, occupying a coordination site and inhibiting substrate binding. In contrast, the very weak interactions from [SbF6]⁻ create a much lower energy barrier for ligand substitution. nih.gov This facilitates dynamic processes where ligands can easily associate with and dissociate from the metal center.

Studies on anion competition further illustrate these dynamics. For example, in systems with multiple anions present, the self-assembly of coordination cages can be directed by the anion with the most favorable binding or templating properties, even if those interactions are weak. rsc.org Research on palladium-catalyzed reactions has utilized the temporal change in product enantioselectivity after adding the opposite ligand enantiomer to probe the dynamics of ligand exchange. nih.gov Such studies rely on the lability of the system, which is enhanced by the presence of a weakly coordinating counterion.

Application in Single-Electron Transfer Processes

Single-electron transfer (SET) is a fundamental step in a vast array of chemical transformations, particularly in photoredox catalysis. In these processes, a photocatalyst absorbs light and initiates an electron transfer, creating radical ions that drive the desired reaction. acs.org The role of the counterion in such systems is critical; it must be an innocent "spectator" that does not interfere with the delicate electron transfer steps.

The hexafluoroantimonate anion is well-suited for this role. Its chemical inertness and resistance to oxidation and reduction ensure that it does not participate in the redox cycle. The use of WCAs like [SbF6]⁻ can facilitate the formation of highly reactive radical cations. researchgate.net For example, literature reports indicate that certain organic motifs can readily interact with [SbF6]⁻ to form radical cations, which are key intermediates in SET pathways. researchgate.net

A plausible mechanism for a photoredox catalytic cycle illustrates this point. acs.org Upon irradiation, a photocatalyst reaches an excited state and can be quenched by an organic salt through a SET process. This generates a radical intermediate and the oxidized photocatalyst. The radical can then react with a substrate, and the resulting species is subsequently oxidized by the photocatalyst radical cation, regenerating the ground-state photocatalyst and forming the final product. acs.org Throughout this cycle, the [SbF6]⁻ counterion simply provides charge balance without being consumed or interfering with the electron transfers. Its presence is what allows for the stable existence of the cationic precursors required for the generation of the necessary radical intermediates.

Advanced Applications of Ammonium Hexafluoroantimonate in Materials Science Research

Research into Next-Generation Electrolyte Systems for Energy Storage

The development of high-performance and safe electrolyte systems is a critical challenge in the advancement of energy storage devices. Ammonium (B1175870) hexafluoroantimonate is being investigated as a key component in polymer, ionic liquid, and solid-state electrolytes due to the advantageous properties of the hexafluoroantimonate anion.

Development of Polymer Electrolyte Membranes Incorporating Hexafluoroantimonate Salts

Polymer electrolyte membranes (PEMs) are crucial components in various electrochemical devices, including batteries and fuel cells. Research is ongoing to improve their ionic conductivity, thermal stability, and mechanical properties. researchgate.net The incorporation of ammonium salts into polymer matrices is a promising strategy to achieve these goals.

While direct research on ammonium hexafluoroantimonate in PEMs is emerging, studies on analogous compounds like ammonium hexafluorophosphate (B91526) (NH₄PF₆) provide valuable insights. For instance, research on non-aqueous polymer gel electrolytes based on polyethylene (B3416737) oxide (PEO) and NH₄PF₆ has demonstrated high ionic conductivity, exceeding 10⁻² S/cm at room temperature. wikipedia.org The addition of the ammonium salt to the polymer matrix can increase the concentration of free ions by dissociating ion aggregates, which enhances conductivity. wikipedia.org The large and weakly coordinating nature of the hexafluoroantimonate anion, similar to the hexafluorophosphate anion, is expected to facilitate high ionic mobility within the polymer matrix. ontosight.aiwikipedia.org This is because the anion's low tendency to associate with the cation allows for greater charge carrier mobility.

Table 1: Comparison of Properties for Electrolyte Anions

| Anion | Formula | Key Properties Relevant to Electrolytes |

| Hexafluoroantimonate | SbF₆⁻ | Very large, weakly coordinating, high stability |

| Hexafluorophosphate | PF₆⁻ | Large, weakly coordinating, good stability |

| Tetrafluoroborate | BF₄⁻ | Smaller, moderately coordinating |

| Perchlorate | ClO₄⁻ | Strong oxidizer, potential safety concerns |

This table provides a qualitative comparison of anions commonly used in electrolyte formulations.

Exploration of Ionic Liquid Formulations for Advanced Electrochemical Devices

Ionic liquids (ILs), which are salts with melting points below 100°C, are being extensively studied as electrolytes due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows. ontosight.ai Ammonium-based ILs are a significant class of these materials. ontosight.ai The choice of the anion is critical in determining the physicochemical properties of the IL.

The hexafluoroantimonate anion is an excellent candidate for forming ILs for electrochemical applications. Its weakly coordinating nature can lead to ILs with high ionic conductivity and a broad electrochemical stability window. ontosight.aiwikipedia.org While specific research on this compound-based ILs for energy storage is still developing, the principles are well-established. The large size and delocalized charge of the SbF₆⁻ anion minimize ion pairing, leading to a higher concentration of mobile charge carriers. This is a key factor in achieving high ionic conductivity, which is essential for efficient energy storage and delivery in electrochemical devices.

Investigation of Solid-State Electrolytes with Enhanced Ionic Conductivity

Solid-state electrolytes are a key enabling technology for the development of safer, next-generation batteries with higher energy densities. Organic ionic plastic crystals (OIPCs), a class of solid-state electrolytes, have shown promise. These materials consist of ions that possess rotational and/or translational disorder within a crystalline lattice, leading to significant ionic conductivity in the solid state.

Ammonium salts are being investigated for use in OIPCs. wikipedia.org The incorporation of salts with large, weakly coordinating anions like hexafluoroantimonate is a promising strategy to enhance ionic conductivity. The rationale is that the weak interaction between the ammonium cation and the hexafluoroantimonate anion allows for greater ionic mobility within the solid lattice. Research on similar systems, such as those based on the bis(fluorosulfonyl)imide ([FSI]⁻) anion, has shown that ammonium-based plastic crystals can exhibit high ionic conductivities. wikipedia.org The development of this compound-based solid-state electrolytes could lead to safer and more efficient all-solid-state batteries.

Catalytic Applications in Organic Synthesis and Industrial Processes

The unique chemical properties of this compound also make it a valuable tool in the field of catalysis. Its ability to act as a source of a non-coordinating anion is particularly important in promoting a variety of chemical transformations. wikipedia.org

Radical Cation Catalysis Utilizing Hexafluoroantimonate Salts

Radical cations are highly reactive intermediates that can participate in a wide range of organic reactions. The generation and stabilization of these species are often challenging. Salts with weakly coordinating anions, such as hexafluoroantimonate, play a crucial role in this area of catalysis. ontosight.aiwikipedia.org

This compound can be used to generate and stabilize radical cations in solution. The non-coordinating nature of the SbF₆⁻ anion prevents it from deactivating the highly electrophilic radical cation, allowing it to participate in catalytic cycles. For example, in photoredox catalysis, a common method for generating radical cations, the choice of the salt can be critical to the efficiency of the reaction. While not always directly involving this compound, the principles of using a non-coordinating anion to facilitate radical cation chemistry are well-established.

Mechanistic Studies of Activation and Reaction Pathways in Catalytic Cycles

A thorough understanding of the reaction mechanism is essential for the development of new and improved catalytic processes. Mechanistic studies often require the isolation or characterization of reactive intermediates. The use of weakly coordinating anions is instrumental in these studies.

In catalytic cycles involving cationic intermediates, the counteranion can significantly influence the stability and reactivity of these species. The hexafluoroantimonate anion, being very weakly coordinating, is often the anion of choice for preparing and studying highly reactive cationic complexes. wikipedia.org By minimizing ion pairing and coordination to the metal center, the intrinsic reactivity of the catalytic species can be investigated. This allows for a more accurate understanding of the elementary steps in a catalytic cycle, such as substrate activation and product formation. While specific mechanistic studies detailing the use of this compound are part of ongoing research, its utility as a tool for generating and studying cationic intermediates is a cornerstone of modern organometallic and catalytic research.

Advanced Material Synthesis and Functionalization Using Hexafluoroantimonate Precursors

The hexafluoroantimonate (SbF₆⁻) anion is a large, weakly coordinating anion, a characteristic that imparts unique reactivity and stability to materials incorporating it. While research specifically detailing this compound's role is still growing, the broader family of hexafluoroantimonate salts provides significant insights into its potential. These salts are notably utilized as catalysts and initiators in polymerization processes, leading to the creation of novel polymers with tailored properties.

One of the key applications of hexafluoroantimonate salts is in cationic polymerization . For instance, triarylsulfonium hexafluoroantimonate salts serve as highly efficient photoinitiators. tcichemicals.com Upon exposure to ultraviolet (UV) radiation, these salts generate strong acids that can initiate the polymerization of various monomers, such as epoxides and vinyl ethers. This process is fundamental in the UV curing of coatings, inks, and adhesives, where rapid and controlled polymerization is essential. The versatility of these initiators allows for their use in advanced applications like 3D printing and the fabrication of microelectronics. tcichemicals.com

The functionalization of material surfaces can also be achieved using hexafluoroantimonate-based precursors. The introduction of the SbF₆⁻ anion can modify the surface energy, conductivity, and chemical resistance of a material. While direct studies on this compound for surface functionalization are not extensively documented, the principles of using weakly coordinating anions suggest its potential in creating surfaces with unique hydrophobic or oleophobic properties.

The synthesis of energetic materials represents another area where hexafluoroantimonate precursors are explored. Although specific data on this compound is limited in open literature, the high nitrogen content of the ammonium cation combined with the oxidizing potential of the hexafluoroantimonate anion suggests its potential as a component in advanced energetic formulations.

Emerging Research Directions in Optoelectronic and Sensing Materials

The unique electronic and ionic properties of hexafluoroantimonate salts are paving the way for their use in next-generation optoelectronic and sensing devices. The large size and low nucleophilicity of the SbF₆⁻ anion can enhance the stability and performance of conductive polymers and other organic electronic materials.

In the realm of optoelectronics , hexafluoroantimonate salts are being investigated as dopants for conductive polymers. By introducing the SbF₆⁻ anion, the conductivity of these polymers can be significantly increased, making them suitable for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and flexible electronic displays. The stability of the hexafluoroantimonate anion can also contribute to the long-term operational stability of these devices.

The development of novel chemical sensors is a burgeoning field where this compound and related compounds show promise. The interaction of the hexafluoroantimonate anion with specific analytes can lead to a measurable change in the electrical or optical properties of a material. For example, ionic liquids incorporating hexafluoroantimonate anions are being explored for the detection of various gases. The analyte can interact with the ionic liquid, altering its conductivity or fluorescence, which can then be detected and quantified. While specific sensor designs based on this compound are still in the early stages of research, the fundamental principles suggest a promising avenue for the development of highly sensitive and selective chemical sensors.

Future Perspectives and Grand Challenges in Ammonium Hexafluoroantimonate Research

Advancements in Sustainable and Environmentally Benign Synthetic Routes

The current synthesis of ammonium (B1175870) hexafluoroantimonate and related compounds often involves hazardous reagents and energy-intensive conditions. For instance, a known synthesis involves the reaction of antimony pentafluoride with ammonium hexafluoromanganate. wikipedia.org Another method for preparing related methylammonium (B1206745) hexafluoroantimonates involves heating with 40 wt % aqueous hydrofluoric acid (HF), a highly corrosive and toxic substance. acs.org A significant challenge and a key future direction is the development of sustainable and environmentally benign synthetic routes.

The principles of green chemistry, which focus on reducing or eliminating the use and generation of hazardous substances, offer a roadmap for future synthetic strategies. nih.gov This could involve exploring alternative, less hazardous fluorinating agents, developing solvent-free reaction conditions, or utilizing catalytic methods that proceed under milder temperatures and pressures. For example, research into biocatalytic routes for producing high-value amines from alcohols, using coupled enzyme systems where the only by-product is water, showcases the potential of green chemistry to revolutionize chemical synthesis. manchester.ac.uk While not directly applied to NH₄SbF₆ yet, these approaches provide a conceptual framework for future research.

A recent patent for the preparation of the related compound, ammonium hexafluorophosphate (B91526), describes a method of dissolving ammonium bifluoride in anhydrous hydrogen fluoride (B91410) and then adding phosphorus oxychloride dropwise. This method is claimed to be easier to control and safer than previous methods involving the portion-wise addition of solid phosphorus pentachloride. google.com This highlights an industrial trend towards safer and more controllable processes, a key aspect of sustainable synthesis.

Future research should focus on:

Alternative Fluorine Sources: Investigating less hazardous fluorine sources to replace hydrofluoric acid.

Catalytic Routes: Developing catalytic systems that can facilitate the synthesis under milder conditions, reducing energy consumption. sciencedaily.com

Solvent-Free or Green Solvents: Exploring synthetic methods that minimize or eliminate the use of volatile and toxic organic solvents.

Process Intensification: Designing continuous flow processes that can offer better control, improved safety, and higher efficiency compared to batch processes.

The following table summarizes potential green chemistry approaches for the synthesis of ammonium hexafluoroantimonate:

| Green Chemistry Principle | Application to NH₄SbF₆ Synthesis | Potential Benefits |

| Prevention | Designing synthetic routes that minimize waste generation. | Reduced environmental impact and disposal costs. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Increased efficiency and reduced raw material consumption. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents like concentrated HF with safer alternatives. | Improved worker safety and reduced environmental contamination. |

| Designing Safer Chemicals | While the product is defined, synthesis can be designed to avoid hazardous intermediates. | Safer manufacturing processes. |

| Safer Solvents and Auxiliaries | Using water or other benign solvents instead of volatile organic compounds. | Reduced air pollution and health risks. |

| Design for Energy Efficiency | Developing catalytic methods that proceed at ambient temperature and pressure. | Lower energy costs and reduced carbon footprint. |

| Use of Renewable Feedstocks | Exploring bio-based sources for the ammonium cation. | Reduced reliance on fossil fuels. |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps in the synthesis of precursors. | Simplified processes and reduced waste. |

| Catalysis | Employing catalysts to enhance reaction efficiency and selectivity under mild conditions. | Higher yields, fewer byproducts, and lower energy use. |

| Design for Degradation | Not directly applicable to the synthesis of a stable inorganic salt. | N/A |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous byproducts. | Improved process control and safety. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for explosions, fires, and releases. | Enhanced operational safety. |

This table is generated based on established green chemistry principles and their hypothetical application to the synthesis of this compound.

Development of In Situ and Operando Characterization Techniques for Dynamic Processes

Understanding the behavior of this compound in real-time as it participates in chemical reactions or functions within a material is crucial for optimizing its performance and designing new applications. In situ and operando characterization techniques, which probe materials under actual or simulated operating conditions, are powerful tools for gaining these insights.

A study on a related compound, ammonium hexafluorophosphate (NH₄PF₆), as an additive in a carbonate-based electrolyte for lithium metal batteries, utilized operando confocal Raman spectroscopy. chalmers.se This technique allowed researchers to study the lithium metal-electrolyte interphase during battery cycling, revealing that the ammonium cation promotes the formation of a stable and porous interphase. chalmers.se This demonstrates the potential of operando spectroscopy to elucidate the functional mechanisms of hexafluoro-anion salts in complex electrochemical systems.

Future research in this area should focus on applying a suite of in situ and operando techniques to study processes involving NH₄SbF₆. This could include:

Operando Spectroscopy (Raman, IR, XPS): To probe the chemical and electronic state of the hexafluoroantimonate anion and the surrounding species during catalytic reactions or electrochemical cycling.

In situ X-ray and Neutron Diffraction: To track changes in the crystal structure of materials containing NH₄SbF₆ under non-ambient conditions, such as varying temperature or pressure. acs.org

In situ Microscopy (TEM, SEM): To visualize morphological changes in materials where NH₄SbF₆ is a component, for example, as a catalyst support or an electrolyte additive.

The grand challenge lies in developing specialized sample environments that can safely handle the reactive nature of antimony compounds and the often-harsh conditions of their applications while allowing for precise measurements.

Rational Design Principles for Tailored Material Functionalities

Rational design, which involves the deliberate design of molecules and materials with specific, predictable properties, is a cornerstone of modern materials science. vcu.edunih.gov For this compound, this approach can be used to tailor its properties for specific applications. The hexafluoroantimonate ([SbF₆]⁻) anion is known for being weakly coordinating, which is a valuable property in catalysis and electrochemistry. acs.org

The principles of rational design can be applied to create novel materials based on NH₄SbF₆ by:

Cation Modification: Systematically replacing the ammonium cation (NH₄⁺) with various organic cations, such as methylammonium derivatives [(CH₃)ₓNH₄₋ₓ]⁺. acs.org This can influence the crystal structure, stability, and solubility of the resulting salt, thereby tuning its properties.

Anion Modification: While more challenging, partial substitution of the fluorine atoms in the [SbF₆]⁻ anion with other groups could dramatically alter its electronic properties and coordinating ability.

Composite Materials: Incorporating NH₄SbF₆ into porous host materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). researchgate.net This could lead to synergistic effects, where the framework provides high surface area and selective binding sites, while the hexafluoroantimonate salt imparts catalytic or conductive properties. The design of such composites would require careful consideration of the interactions between the host and the guest salt. vcu.edu

Computational modeling, such as Density Functional Theory (DFT), will be an indispensable tool in the rational design of these new materials. DFT can be used to predict the structures, stabilities, and electronic properties of novel hexafluoroantimonate-based compounds before their synthesis, thus guiding experimental efforts. escholarship.org

Expanding the Scope of Applications in Novel Chemical and Material Systems

While currently used in organic synthesis as a catalyst, the unique properties of this compound suggest its potential in a wider range of applications. wikipedia.org Future research should aim to expand its utility into new and emerging fields.

Potential Novel Applications:

Energy Storage: The use of the related ammonium hexafluorophosphate (NH₄PF₆) in lithium-ion batteries points to the potential of NH₄SbF₆ in next-generation energy storage devices. chalmers.semarketresearchintellect.com The [SbF₆]⁻ anion could offer advantages in terms of ionic conductivity or electrochemical stability. Research in this area could involve its use as an electrolyte salt in non-aqueous batteries or as a component in solid-state electrolytes.

Advanced Catalysis: Beyond its current use, NH₄SbF₆ could be explored as a catalyst or co-catalyst in a variety of other organic transformations. Its strong Lewis acidity, derived from the antimony center, makes it a candidate for reactions requiring potent electrophile activation. It could also play a role in polymerization reactions or Friedel-Crafts-type acylations and alkylations.

Fluorinating Agent: The hexafluoroantimonate anion could potentially serve as a source of fluoride ions under specific conditions, making it a candidate for use as a fluorinating agent in organic and inorganic synthesis.

Materials Synthesis: NH₄SbF₆ can be used as a precursor or a structure-directing agent in the synthesis of other advanced materials, including other antimony-containing compounds or fluoride materials with specific morphologies.

The following table outlines potential research directions for expanding the applications of this compound:

| Application Area | Research Focus | Desired Outcome |

| Energy Storage | Evaluation as an electrolyte salt in lithium-ion and beyond-lithium-ion batteries. | Improved battery performance, such as higher conductivity or enhanced stability. |

| Incorporation into solid-state electrolytes. | Development of safer, all-solid-state batteries. | |

| Advanced Catalysis | Screening for activity in a wider range of organic reactions (e.g., polymerization, isomerization). | Discovery of new catalytic applications and more efficient synthetic routes. |

| Use as a co-catalyst to enhance the activity of other catalytic systems. | Improved catalytic efficiency and selectivity. | |

| Fluorinating Agent | Investigation of its reactivity for the selective fluorination of organic substrates. | Development of new fluorination methodologies. |

| Materials Synthesis | Use as a precursor for antimony-containing nanoparticles or thin films. | Creation of novel materials with unique electronic or optical properties. |

This table presents hypothetical, yet plausible, future research directions based on the known properties of this compound and related compounds.

Interdisciplinary Research Approaches for Comprehensive Understanding

To fully realize the potential of this compound, a comprehensive understanding of its chemical and physical properties is essential. This requires a highly interdisciplinary research approach, integrating expertise from various fields.

Chemistry and Materials Science: Chemists can focus on developing novel synthetic routes and exploring new reactions catalyzed by NH₄SbF₆, while materials scientists can work on incorporating it into new material architectures and characterizing their functional properties. chemscene.comrsc.org

Physics and Engineering: Physicists can investigate the fundamental electronic and structural properties of NH₄SbF₆-based materials, while engineers can design and fabricate devices, such as batteries or catalytic reactors, that utilize these materials.

Computational Science: Computational chemists and physicists can provide theoretical insights into the behavior of NH₄SbF₆ at the atomic level, guiding experimental design and helping to interpret complex experimental data.

The grand challenges in this field, such as developing sustainable technologies or creating next-generation energy storage devices, are too complex to be solved by a single discipline. Collaborative efforts that bridge the gaps between fundamental science and applied engineering will be crucial for accelerating progress in this compound research.

Q & A

Q. How is ammonium hexafluoroantimonate synthesized for use in photoinitiator systems?

this compound (NH₄SbF₆) is synthesized by reacting antimony pentafluoride (SbF₅) with anhydrous ammonia (NH₃) under an inert atmosphere to prevent contamination or side reactions. The reaction proceeds as:

The product is a white crystalline solid, requiring careful handling due to its hygroscopic nature and reactivity .

Q. What methodological approaches are used to characterize polymerization kinetics in resin systems containing this compound derivatives?

Real-time Fourier-transform infrared spectroscopy (RT-FTIR) with an attenuated total reflection (ATR) accessory is employed to monitor the degree of conversion (DC) and polymerization rate (RP). This technique tracks the reduction in methacrylate C=C bond absorbance (at 1635–1660 cm⁻¹) during light activation, providing kinetic data such as maximum polymerization rate (RPₘₐₓ) and final DC .

Q. What is the role of this compound derivatives in dental adhesive formulations?

Derivatives like coumarin-based iodonium hexafluoroantimonate (P3C-Sb) act as photoinitiators in free-radical polymerization. They generate phenyl radicals (Ph•) upon blue-light activation (380–515 nm), initiating crosslinking of methacrylate monomers (e.g., Bis-GMA, TEGDMA). Ternary systems (e.g., P3C-Sb + CQ + EDAB) improve polymerization kinetics in solvent-rich environments compared to traditional camphorquinone (CQ)/amine systems .

Advanced Research Questions

Q. How do solvent concentrations (e.g., ethanol) affect the polymerization efficiency of this compound-based photoinitiators?

Solvents like ethanol inhibit polymerization in CQ/EDAB systems by reducing initiator accessibility and terminating radical propagation. However, P3C-Sb-based systems show superior tolerance: at 40 wt% ethanol, ternary initiators (P3C-Sb + CQ + EDAB) achieve \sim70% DC, whereas CQ/EDAB drops to \sim50%. This is attributed to P3C-Sb’s ability to absorb broader light wavelengths (270–390 nm) and generate radicals independently of solvent polarity .

Q. What mechanisms explain the interaction between acidic monomers and this compound-derived photoinitiators?

Acidic monomers (e.g., GDMA-P) introduce proton-rich environments that neutralize tertiary amines (e.g., EDAB), critical for CQ-based systems. This reduces RPₘₐₓ by 30–40% in CQ/EDAB but has minimal impact on P3C-Sb systems, as P3C-Sb does not require amine co-initiators. However, high acidic monomer concentrations (>20 wt%) universally suppress DC due to increased hydrophilicity and phase separation .

Q. How can researchers optimize photoinitiator concentrations for resin formulations?

A screening protocol using RT-FTIR is recommended:

Q. What are the limitations of this compound derivatives in cationic polymerization?

While P3C-Sb enables dual radical/cationic polymerization in epoxy-acrylate hybrids, its absorption peak at 345 nm limits efficiency under visible light (>400 nm). Additionally, residual solvent (e.g., ethanol) in simplified adhesives reduces crosslinking density, necessitating post-cure drying steps to mitigate mechanical weakness .

Contradictions and Resolutions

- Conflict : reports lower C=C conversion for P3C-Sb/EDAB vs. CQ/EDAB, while highlights improved kinetics in ternary systems.

Resolution : Ternary systems (P3C-Sb + CQ + EDAB) synergize radical generation pathways, overcoming individual limitations. This combination achieves comparable DC to CQ/EDAB in solvent-free conditions but outperforms it in solvent-rich environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.